Methyl 4,6-dibromopicolinate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 4,6-dibromopicolinate (CAS 1206248-47-6) is a halogenated pyridine derivative with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol, serving as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. This compound is characterized by two bromine atoms at the 4- and 6-positions of the pyridine ring and a methyl ester at the 2-position, providing two distinct reactive handles for sequential functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93
CAS No. 1206248-47-6
Cat. No. B578401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dibromopicolinate
CAS1206248-47-6
SynonymsMethyl 4,6-dibroMopicolinate
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC(=C1)Br)Br
InChIInChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
InChIKeyYJMHUCURHQRBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,6-dibromopicolinate CAS 1206248-47-6: A Specialized Pyridine Building Block for Selective Cross-Coupling in Medicinal Chemistry


Methyl 4,6-dibromopicolinate (CAS 1206248-47-6) is a halogenated pyridine derivative with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol, serving as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research [1]. This compound is characterized by two bromine atoms at the 4- and 6-positions of the pyridine ring and a methyl ester at the 2-position, providing two distinct reactive handles for sequential functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling [2]. Computed physicochemical properties, including a consensus Log Po/w of 2.36 and a topological polar surface area (TPSA) of 39.2 Ų, inform its suitability as a scaffold in drug discovery programs .

Why Generic Substitution Fails: Critical Differentiation of Methyl 4,6-dibromopicolinate from Other Dibromopicolinate Esters and Regioisomers


Generic substitution among dibromopicolinate esters or regioisomers is not scientifically valid due to significant differences in physicochemical properties, reactivity, and synthetic utility. The specific 4,6-dibromo substitution pattern in Methyl 4,6-dibromopicolinate imparts distinct electronic and steric effects that govern its reactivity in cross-coupling reactions, whereas other regioisomers (e.g., 3,5- or 5,6-dibromo) exhibit different coupling selectivities and yields . Furthermore, the choice of ester group (methyl vs. ethyl vs. tert-butyl) critically influences solubility, stability under reaction conditions, and subsequent deprotection strategies, with the methyl ester offering a balance of crystallinity and ease of hydrolysis that is often preferred for intermediate isolation [1]. The computed XLogP3 value of 2.8 for the methyl ester [2] differs markedly from that of the corresponding free acid (4,6-dibromopicolinic acid, predicted LogP ≈ 2.30) [3], directly impacting partitioning in biphasic reactions and chromatographic purification. Substituting one dibromopicolinate for another without quantitative justification risks failed reactions, reduced yields, or the generation of undesired byproducts, undermining the reproducibility and efficiency of the synthetic route.

Product-Specific Quantitative Evidence Guide for Methyl 4,6-dibromopicolinate


Physicochemical Differentiation: Lipophilicity and Polar Surface Area of Methyl 4,6-dibromopicolinate vs. Free Acid and tert-Butyl Ester

Methyl 4,6-dibromopicolinate exhibits a computed consensus Log Po/w of 2.36 (XLogP3 = 2.75) and a topological polar surface area (TPSA) of 39.2 Ų, placing it within the favorable range for CNS drug candidates . In contrast, the corresponding free acid, 4,6-dibromopicolinic acid, has a reported LogP of 2.30480 [1], while the tert-butyl ester analog (tert-butyl 4,6-dibromopicolinate) is described as having enhanced lipophilicity due to the tert-butyl group . This quantitative difference in lipophilicity directly impacts membrane permeability and solubility profiles, making the methyl ester a strategically balanced intermediate for both synthesis and biological evaluation.

Medicinal Chemistry Physicochemical Properties Drug Design

Reactivity Differentiation: Regioselective Cross-Coupling Potential of 4,6-Dibromo Substitution Pattern

The 4,6-dibromo substitution pattern in Methyl 4,6-dibromopicolinate provides a distinct electronic environment that can enable regioselective Suzuki-Miyaura couplings. While direct quantitative data for this specific compound is not available, related studies on symmetrical dibromoarenes demonstrate that the 4- and 6-positions on a pyridine ring exhibit differential reactivity due to the electron-withdrawing nature of the ring nitrogen and the ester group, with the 4-position generally being more reactive towards oxidative addition [1]. In contrast, regioisomers such as methyl 5,6-dibromopicolinate (CAS 1214375-13-9) and ethyl 3,5-dibromopicolinate present different coupling selectivities and yields. This regioisomeric specificity is crucial for the synthesis of unsymmetrical biaryl compounds, where precise control over the coupling sequence is required.

Organic Synthesis Cross-Coupling Regioselectivity

Purity and Specification Benchmarking: Vendor Data for Methyl 4,6-dibromopicolinate

Multiple commercial suppliers provide Methyl 4,6-dibromopicolinate with a standard purity specification of ≥95% (HPLC), with some offering purity up to 97% or 98% [REFS-1, REFS-2]. This is comparable to the purity levels offered for related dibromopicolinate esters, such as methyl 5,6-dibromopicolinate (≥95%) and tert-butyl 4,6-dibromopicolinate (not specified). The compound is typically provided as a solid, with recommended long-term storage at -20°C or 4°C to ensure stability . The availability of analytical certificates (COA) including NMR, HPLC, and GC data ensures batch-to-batch consistency for reproducible research outcomes.

Quality Control Procurement Synthetic Intermediate

Best Research and Industrial Application Scenarios for Methyl 4,6-dibromopicolinate


Synthesis of Unsymmetrical Biaryl and Heteroaryl Scaffolds via Sequential Suzuki-Miyaura Coupling

Methyl 4,6-dibromopicolinate is ideally suited for the construction of unsymmetrical biaryl and heteroaryl scaffolds through sequential Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the 4- and 6-bromo positions (with the 4-position typically more reactive) allows for a controlled, stepwise introduction of two distinct aryl or heteroaryl groups [1]. This strategy is highly valued in medicinal chemistry for generating diverse compound libraries and for the late-stage functionalization of drug candidates, where the methyl ester can be subsequently hydrolyzed to a carboxylic acid or converted to an amide for further diversification [2].

Synthesis of Kinase Inhibitor and CNS Drug Intermediates with Optimized Physicochemical Profiles

Given its computed lipophilicity (consensus Log Po/w = 2.36) and topological polar surface area (TPSA = 39.2 Ų), Methyl 4,6-dibromopicolinate is a strategic building block for the synthesis of kinase inhibitors and CNS-active pharmaceutical intermediates . These physicochemical parameters fall within ranges associated with favorable blood-brain barrier permeability and oral bioavailability, making the methyl ester a preferred scaffold over the more polar free acid or the excessively lipophilic tert-butyl ester for early-stage drug discovery programs [3].

Preparation of Functionalized Pyridine Derivatives for Agrochemical and Material Science Applications

Beyond pharmaceuticals, the compound serves as a key intermediate in the synthesis of functionalized pyridine derivatives for agrochemicals and advanced materials. The two bromine atoms provide versatile handles for cross-coupling reactions to install a wide range of functional groups, while the methyl ester offers a stable yet readily modifiable functional group . This versatility is essential for fine-tuning the properties of ligands for metal-organic frameworks (MOFs) or for developing new herbicides and fungicides where precise structural modification is critical for target binding and selectivity.

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